(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound "(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a synthetic molecule featuring a pyridazine core substituted with a dimethylamino group, a pyrrolidinyloxy linker, and a 4-methyl-1,2,3-thiadiazole moiety.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-9-13(23-18-15-9)14(21)20-7-6-10(8-20)22-12-5-4-11(16-17-12)19(2)3/h4-5,10H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKLPXGECPIHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features several notable structural components:
- Pyridazine ring : Known for its diverse biological interactions.
- Pyrrolidine moiety : Associated with neuroprotective effects and potential interactions with neurotransmitter systems.
- Thiadiazole group : Often linked to antimicrobial and anti-inflammatory activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating better membrane permeability and receptor binding.
Antimicrobial Activity
Research has indicated that compounds containing pyridazine and thiadiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganisms | MIC (µg/mL) |
|---|---|---|
| Pyridazine Derivative A | Staphylococcus aureus | 32 |
| Thiadiazole Derivative B | Escherichia coli | 64 |
| Pyrrolidine Compound C | Candida albicans | 128 |
Antioxidant Properties
The dimethylamino group in the pyridazine ring contributes to antioxidant activity. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress, indicating potential applications in neuroprotection and anti-aging therapies.
Neuroprotective Effects
Pyrrolidine derivatives have been studied for their neuroprotective effects. The compound's structure suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various pyridazine derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli at MIC values ranging from 32 to 128 µg/mL .
- Neuroprotection : Research on pyrrolidine derivatives indicated their potential in protecting neuronal cells from oxidative damage. Compounds were tested on neuronal cell lines, showing reduced apoptosis rates when exposed to oxidative stressors .
- Antioxidant Activity : Experimental evaluations revealed that compounds containing the dimethylamino group could significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting a strong antioxidant capacity.
Scientific Research Applications
Structural Overview
This compound features several critical structural components:
| Component | Description |
|---|---|
| Pyridazine | A heterocyclic compound known for diverse pharmacological activities. |
| Pyrrolidine | Often associated with neuroactive properties and receptor interactions. |
| Thiadiazole | Known for its biological activity, particularly in antimicrobial and anticancer research. |
| Dimethylamino | Enhances solubility and may influence biological interactions. |
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyridazine and thiadiazole exhibit promising anticancer properties. For example, compounds similar to this one have been shown to inhibit key oncogenic pathways, making them candidates for cancer therapy . The complex structure allows for multiple interactions with biological targets, which can be exploited to develop new antitumor agents.
Neuroprotective Effects : The presence of the pyrrolidine ring suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .
Biological Research Applications
Receptor Interaction Studies : The compound's unique structure allows it to interact with various receptors, including those involved in neurological functions. Understanding these interactions can lead to insights into drug design for conditions such as depression or anxiety disorders .
Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes related to disease pathways. For instance, studies have shown that pyridazine derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes .
Material Science
Synthesis of New Materials : The compound can serve as a building block for synthesizing new materials with tailored properties. Its unique functional groups allow for modifications that can enhance material characteristics, such as conductivity or mechanical strength.
Case Studies
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Antitumor Activity in Cell Lines :
- Study : A recent study evaluated the anticancer effects of pyridazine derivatives against various cancer cell lines.
- Findings : Compounds demonstrated IC50 values indicating significant potency against A549 (lung cancer) and MDA-MB 231 (breast cancer) cell lines.
- Implication : These findings support further development of this compound as a potential anticancer agent.
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Neuroprotective Properties :
- Study : Investigation into the neuroprotective effects of related pyrrolidine compounds.
- Findings : Compounds showed promise in reducing neuronal apoptosis in vitro.
- Implication : Suggests potential applications in treating neurodegenerative diseases.
Chemical Reactions Analysis
Reactivity of the Pyridazine Ring
The 6-(dimethylamino)pyridazin-3-yl group undergoes characteristic reactions:
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Electrophilic Aromatic Substitution : The dimethylamino group at position 6 activates the pyridazine ring toward electrophilic substitution, particularly at positions 4 and 5. Halogenation and nitration have been observed in similar pyridazine derivatives under acidic conditions.
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Nucleophilic Displacement : The oxygen atom at position 3 of the pyridazine ring (bonded to pyrrolidine) can participate in nucleophilic substitution reactions, especially under basic conditions. For example, replacement with thiols or amines has been reported in related compounds.
Pyrrolidine-Oxygen Linker Reactions
The ether linkage between pyrrolidine and pyridazine is susceptible to:
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Acid-Catalyzed Cleavage : Prolonged exposure to strong acids (e.g., HCl in ethanol) can cleave the C–O bond, yielding pyrrolidin-3-ol and a pyridazine derivative.
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Oxidation : The pyrrolidine ring itself may undergo oxidation with agents like hydrogen peroxide, forming a pyrrolidone derivative .
1,2,3-Thiadiazole Reactivity
The 4-methyl-1,2,3-thiadiazol-5-yl group exhibits:
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Thermal Ring-Opening : Heating above 150°C induces cleavage of the thiadiazole ring, releasing nitrogen gas and forming a thioketene intermediate. This intermediate can dimerize or react with nucleophiles .
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Electrophilic Attack at Sulfur : The sulfur atom in the thiadiazole ring reacts with electrophiles such as methyl iodide, forming sulfonium salts .
Methanone Bridge Reactivity
The central ketone group (methanone) participates in:
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Nucleophilic Addition : Grignard reagents or organolithium compounds can add to the carbonyl carbon, though steric hindrance from adjacent groups may limit reactivity.
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the ketone to a secondary alcohol, though competing reduction of other unsaturated groups (e.g., pyridazine) may occur.
Analytical Monitoring
Reaction progress and product purity are typically monitored using:
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HPLC : Retention time shifts indicate successful functionalization (e.g., nitro group addition).
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¹H/¹³C NMR : Key signals (e.g., pyridazine aromatic protons at δ 8.1–8.3 ppm) confirm structural integrity post-reaction .
Challenges and Optimization
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Steric Hindrance : Bulky substituents on the pyrrolidine and thiadiazole rings limit access to the methanone carbonyl, necessitating elevated temperatures or prolonged reaction times for nucleophilic additions.
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Competing Reactions : Simultaneous reactivity of pyridazine and thiadiazole rings requires careful selection of reagents (e.g., selective protection/deprotection strategies) .
Comparison with Similar Compounds
Limitations of Available Evidence
focuses on glycosides unrelated to the target’s heterocyclic system , while offers only structural parallels without functional data . Thus, comparisons remain speculative, relying on inferred properties from heterocyclic chemistry principles.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions:
- Formation of the pyrrolidine ring : Reacting 6-(dimethylamino)pyridazin-3-ol with a base to generate an intermediate alkoxide.
- Coupling with thiadiazole : Condensation of the intermediate with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under reflux, often using catalysts like triethylamine .
- Final purification : Chromatography (TLC/HPLC) and recrystallization in solvents like ethanol/DMF mixtures . Intermediates are monitored via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., pyrrolidine O-linkage, thiadiazole methyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- HPLC-PDA : Ensures >95% purity by quantifying residual solvents or by-products .
Q. How do pH and solvent conditions influence the compound’s stability during synthesis?
- The compound’s thiadiazole moiety is sensitive to acidic conditions, requiring neutral-to-basic pH (7–9) during synthesis to prevent hydrolysis .
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while ethanol is preferred for recrystallization to avoid decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Temperature control : Reflux (~80–100°C) accelerates coupling but must be balanced to avoid thermal degradation .
- Catalyst screening : Bases like K₂CO₃ or DBU improve nucleophilic substitution efficiency at the pyrrolidine oxygen .
- Solvent optimization : Binary solvent systems (e.g., THF/H₂O) enhance reagent miscibility and reduce side reactions .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response normalization : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) to compare datasets .
- Statistical validation : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
- Control standardization : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay conditions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate functional group contributions?
- Analog synthesis : Modify substituents (e.g., dimethylamino on pyridazine, methyl on thiadiazole) and test bioactivity .
- Computational docking : Predict binding affinities to targets (e.g., kinases) using software like AutoDock or Schrödinger .
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using molecular dynamics simulations .
Q. What methodologies assess the compound’s metabolic stability and environmental fate?
- In vitro metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites .
- Ecotoxicology assays : Test biodegradability (OECD 301F) and bioaccumulation potential in model organisms (e.g., Daphnia magna) .
- LC-MS/MS metabolite profiling : Detect transformation products in simulated environmental matrices (soil/water) .
Q. How can in silico models predict toxicity or off-target interactions?
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate permeability, hepatotoxicity, and mutagenicity .
- Off-target screening : Perform reverse docking against databases (e.g., ChEMBL) to identify unintended protein interactions .
Methodological Considerations
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Randomized block designs : Assign treatments to blocks (e.g., cell lines, animal cohorts) to control confounding variables .
- Replication : Use ≥3 technical and biological replicates to ensure reproducibility .
- Blinded analysis : Mask sample identities during data collection to reduce bias .
Q. How are advanced spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography) applied to resolve stereochemical ambiguities?
- NOESY/ROESY : Determine spatial proximity of protons in the pyrrolidine-thiadiazole scaffold .
- Single-crystal X-ray diffraction : Resolve absolute configuration and confirm Z/E isomerism in the methanone linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
